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Compound of Interest

Compound Name: Ela-32(human) tfa

Cat. No.: B15606689 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro characterization of Ela-32

(human) TFA, a synthetic peptide available as a trifluoroacetate (TFA) salt. Elabela-32 (ELA-

32) is an endogenous ligand for the apelin receptor (APJ), a G protein-coupled receptor

(GPCR) implicated in various physiological processes, including cardiovascular homeostasis,

angiogenesis, and embryonic development. The trifluoroacetate counter-ion is a remnant from

the peptide synthesis process and has been reported to potentially interfere with cellular

assays. Consequently, it is crucial to consider its potential effects and include appropriate

controls in all experiments.

This document outlines key in vitro assays to assess the biological activity of Ela-32 (human)

TFA, focusing on its interaction with the apelin receptor and downstream signaling pathways.

Data Presentation
Summary of Quantitative Data for Ela-32 (human)
Activity
The following table summarizes typical quantitative data obtained from various in vitro assays

for human ELA-32. These values can serve as a reference for researchers validating their own

results.
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Assay Type Parameter Typical Value Cell Line Reference

Receptor Binding

Apelin Receptor

Binding
IC₅₀ 0.27 nM

CHO-K1 cells

expressing

human APJ

[1]

Apelin Receptor

Binding
Kᵢ 1.343 nM

HEK293 cells

with stable APJ

expression

[2]

G Protein-

Dependent

Signaling

cAMP

Accumulation
EC₅₀ ~1-10 nM

CHO-K1 cells

expressing

human APJ

[3][4]

Calcium

Mobilization
EC₅₀ ~1-100 nM

HEK293 cells

expressing

human APJ

[2]

ERK1/2

Phosphorylation
EC₅₀ ~1-10 nM

HEK293 cells

with stable APJ

expression

[2]

β-Arrestin

Recruitment

β-Arrestin 2

Recruitment

(BRET)

EC₅₀ ~1-10 nM HEK293 cells [2]

Cellular

Functional

Assays

Angiogenesis

(Tube Formation)

Effective

Concentration
10-100 nM

Human Umbilical

Vein Endothelial

Cells (HUVECs)

[1]
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Cell Migration
Effective

Concentration
5 µM

Mesenchymal

Stem Cells

(MSCs)

[5]

Cell Proliferation
Effective

Concentration
5 µM

Mesenchymal

Stem Cells

(MSCs)

[6]

Note: IC₅₀ and EC₅₀ values can vary depending on the specific cell line, assay conditions, and

reagent sources. Researchers should establish these values in their own experimental

systems.

Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the in vitro

activity of Ela-32 (human) TFA.

ERK1/2 Phosphorylation Assay via Western Blot
This protocol details the detection of phosphorylated ERK1/2 in response to ELA-32

stimulation, a key downstream event of apelin receptor activation.

a. Cell Culture and Treatment:

Culture human apelin receptor-expressing cells (e.g., HEK293-APJ or CHO-K1-APJ) in a

suitable growth medium (e.g., DMEM with 10% FBS) to 80-90% confluency in 6-well plates.

Serum-starve the cells for 4-6 hours prior to stimulation to reduce basal ERK1/2

phosphorylation.

Prepare a stock solution of Ela-32 (human) TFA in sterile water or an appropriate buffer.

Note: To control for potential effects of the TFA counter-ion, a vehicle control containing the

same final concentration of TFA should be included.

Treat the cells with varying concentrations of ELA-32 (e.g., 0.1 nM to 1 µM) for 5-10 minutes

at 37°C. Include an untreated control and a vehicle control.
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b. Cell Lysis and Protein Quantification:

After treatment, place the plate on ice and wash the cells twice with ice-cold phosphate-

buffered saline (PBS).

Lyse the cells in 100-200 µL of ice-cold RIPA buffer supplemented with protease and

phosphatase inhibitors.

Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

Incubate on ice for 30 minutes, vortexing periodically.

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

Transfer the supernatant to fresh tubes and determine the protein concentration using a BCA

protein assay.

c. Western Blotting:

Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding

Laemmli sample buffer and heating at 95°C for 5 minutes.

Load 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel and perform

electrophoresis.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with 0.1% Tween 20

(TBST) for 1 hour at room temperature.

Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204)

overnight at 4°C with gentle agitation.

Wash the membrane three times with TBST for 10 minutes each.

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.
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Wash the membrane again as in step 6.

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging

system.

To normalize for protein loading, strip the membrane and re-probe with a primary antibody

for total ERK1/2.

d. Data Analysis:

Quantify the band intensities for phospho-ERK1/2 and total ERK1/2 using densitometry

software.

Express the results as the ratio of phospho-ERK1/2 to total ERK1/2.

In Vitro Angiogenesis Assay (HUVEC Tube Formation)
This assay assesses the pro-angiogenic potential of ELA-32 by measuring the formation of

capillary-like structures by Human Umbilical Vein Endothelial Cells (HUVECs).

a. Preparation:

Thaw growth factor-reduced Matrigel on ice overnight at 4°C.

Pre-chill a 96-well plate and pipette tips at -20°C.

Coat the pre-chilled 96-well plate with 50 µL of Matrigel per well, ensuring even distribution

and avoiding bubbles.

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

Culture HUVECs in endothelial growth medium until they are 80-90% confluent.

b. Assay Procedure:

Harvest HUVECs using trypsin and resuspend them in a basal medium with a low serum

concentration (e.g., 0.5-2% FBS).

Count the cells and adjust the density to 1-2 x 10⁵ cells/mL.
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Seed 100 µL of the cell suspension (1-2 x 10⁴ cells) onto the solidified Matrigel in each well.

Add Ela-32 (human) TFA at various concentrations (e.g., 1 nM to 1 µM) to the respective

wells. Include a vehicle control and a positive control (e.g., VEGF).

Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

c. Visualization and Quantification:

Monitor the formation of tube-like structures using a phase-contrast microscope at different

time points.

For quantification, the cells can be stained with Calcein AM for visualization of live cells.

Capture images of the tube networks.

Quantify angiogenesis by measuring parameters such as the total tube length, number of

junctions, and number of loops using image analysis software (e.g., ImageJ with the

Angiogenesis Analyzer plugin).

Cell Migration Assay (Transwell/Boyden Chamber)
This assay measures the chemotactic effect of ELA-32 on cell migration through a porous

membrane.

a. Preparation:

Use transwell inserts with a suitable pore size (e.g., 8 µm for most endothelial and

mesenchymal cells).

For invasion assays, the inserts can be coated with a thin layer of Matrigel.

Culture the cells of interest (e.g., HUVECs or MSCs) to 70-80% confluency.

Serum-starve the cells for 12-24 hours before the assay.

b. Assay Procedure:

Harvest and resuspend the serum-starved cells in a serum-free medium.
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Add medium containing Ela-32 (human) TFA at various concentrations (e.g., 10 nM to 10

µM) to the lower chamber of the 24-well plate (chemoattractant). Use a serum-free medium

as a negative control and a medium with 10% FBS as a positive control.

Add 100-200 µL of the cell suspension (e.g., 5 x 10⁴ cells) to the upper chamber of the

transwell insert.

Incubate the plate for 4-24 hours at 37°C in a 5% CO₂ incubator.

c. Staining and Quantification:

After incubation, carefully remove the non-migrated cells from the upper surface of the

membrane with a cotton swab.

Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

Stain the cells with a 0.5% crystal violet solution for 20 minutes.

Gently wash the inserts with water to remove excess stain.

Allow the inserts to air dry.

Visualize and count the migrated cells in several random fields of view under a microscope.

Alternatively, the crystal violet can be eluted with a destaining solution (e.g., 10% acetic

acid), and the absorbance can be measured with a plate reader.

Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation

of the Gq-coupled signaling pathway by ELA-32.

a. Cell Preparation:

Seed cells expressing the human apelin receptor (e.g., HEK293-APJ) into a 96-well black,

clear-bottom plate and culture overnight.
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On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4

AM or Calcium-5) according to the manufacturer's instructions. This typically involves a 30-

60 minute incubation at 37°C.

b. Assay Procedure:

After dye loading, wash the cells with an assay buffer (e.g., HBSS with 20 mM HEPES).

Place the plate in a fluorescence plate reader equipped with an automated injection system

(e.g., FLIPR or FlexStation).

Establish a baseline fluorescence reading for a few seconds.

Inject a solution of Ela-32 (human) TFA at various concentrations into the wells.

Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).

c. Data Analysis:

The change in fluorescence intensity reflects the change in intracellular calcium

concentration.

Calculate the peak fluorescence response for each concentration of ELA-32.

Plot the peak response against the logarithm of the ELA-32 concentration to generate a

dose-response curve and determine the EC₅₀ value.

cAMP Accumulation Assay
This assay measures the inhibition of forskolin-stimulated cAMP production, which is indicative

of Gi-coupled receptor activation by ELA-32.

a. Cell Preparation:

Seed CHO-K1 cells stably expressing the human apelin receptor into a 96-well plate and

culture overnight.

b. Assay Procedure:
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Aspirate the culture medium and wash the cells with assay buffer.

Pre-treat the cells with various concentrations of Ela-32 (human) TFA for 15-30 minutes.

Add a solution of forskolin (to stimulate cAMP production) and a phosphodiesterase inhibitor

(e.g., IBMX, to prevent cAMP degradation) to all wells except the negative control.

Incubate for 30 minutes at room temperature.

Lyse the cells and measure the intracellular cAMP levels using a commercially available

cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

c. Data Analysis:

Generate a standard curve using the cAMP standards provided in the kit.

Calculate the concentration of cAMP in each sample.

Plot the cAMP concentration against the logarithm of the ELA-32 concentration to determine

the EC₅₀ for the inhibition of forskolin-stimulated cAMP accumulation.

Mandatory Visualizations
Signaling Pathways and Experimental Workflows
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Caption: ELA-32 signaling through the apelin receptor (APJ).
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Start: Culture APJ-expressing cells

Serum Starve Cells (4-6h)

Treat with Ela-32 (5-10 min)

Wash with ice-cold PBS

Lyse cells in RIPA buffer

Quantify protein (BCA assay)

SDS-PAGE

Transfer to PVDF membrane

Block membrane (5% BSA)

Incubate with anti-p-ERK1/2 Ab

Incubate with HRP-secondary Ab

Detect with ECL substrate

Strip and re-probe for total ERK1/2

Analyze band intensity

Click to download full resolution via product page

Caption: Workflow for ERK1/2 phosphorylation Western blot.
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Start: Coat 96-well plate with Matrigel

Incubate to solidify Matrigel (37°C, 30-60 min)

Prepare HUVEC suspension

Seed HUVECs onto Matrigel

Add Ela-32 and controls

Incubate (4-18h, 37°C)

Visualize tube formation (Microscopy)

Quantify tube length and junctions

Click to download full resolution via product page

Caption: Workflow for HUVEC tube formation assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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